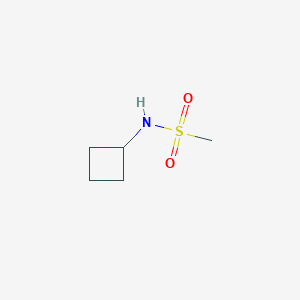

N-cyclobutylmethanesulfonamide

Description

N-cyclobutylmethanesulfonamide is a sulfonamide derivative characterized by a cyclobutyl group attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or bioactive scaffolds.

Properties

Molecular Formula |

C5H11NO2S |

|---|---|

Molecular Weight |

149.21 g/mol |

IUPAC Name |

N-cyclobutylmethanesulfonamide |

InChI |

InChI=1S/C5H11NO2S/c1-9(7,8)6-5-3-2-4-5/h5-6H,2-4H2,1H3 |

InChI Key |

OPYSVESBZHBNKT-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1CCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-cyclobutylmethanesulfonamide with sulfonamide derivatives and related pharmacophores, focusing on structural, functional, and application-based differences.

Structural Analog: N-(azepan-4-yl)-N-cyclobutylmethanesulfonamide Hydrochloride

- Structure : Incorporates a seven-membered azepane ring and cyclobutyl group, with a hydrochloride salt enhancing solubility.

- Applications : Marketed by EOS Med Chem for pharmaceutical research, likely targeting neurological or metabolic pathways due to its nitrogen-rich heterocycles .

- Key Differences :

- The azepane ring introduces conformational flexibility compared to the rigid cyclobutyl group.

- Enhanced solubility via hydrochloride salt improves bioavailability, a feature absent in the parent compound.

Ferrocene-Containing Sulfonamide (Compound 36)

- Structure : A bicyclic ferrocene-conjugated sulfonamide with pyridinyl and dimethyl groups .

- Applications: Potential use in catalysis or anticancer therapies due to ferrocene’s redox activity and sulfonamide’s enzyme-binding affinity.

- Key Differences :

- The ferrocene moiety enables unique electrochemical properties, unlike N-cyclobutylmethanesulfonamide’s purely organic framework.

- Larger molecular weight (~600–700 g/mol estimated) limits blood-brain barrier penetration compared to N-cyclobutylmethanesulfonamide (~149 g/mol).

Other EOS Med Chem Derivatives

Examples include 2-(6-(5-amino-2-methylphenyl)-4-morpholinopyridin-3-oxy)ethanol and tert-butyl 4-cyano-4-(p-methoxypiperidin-1-yl)carboxylate:

- Structural Features : These compounds combine sulfonamide-like groups with morpholine, piperidine, or halogenated aromatic systems.

- Applications : Likely intermediates for kinase inhibitors or protease-targeted therapies, differing from N-cyclobutylmethanesulfonamide’s simpler scaffold .

Comparative Data Table

Research Findings and Trends

- Bioactivity : Sulfonamides with nitrogen heterocycles (e.g., azepane, morpholine) exhibit improved target selectivity compared to simpler analogs like N-cyclobutylmethanesulfonamide .

- Solubility Challenges : Neutral sulfonamides often require salt formation (e.g., HCl) for optimal pharmacokinetics, as seen in N-(azepan-4-yl)-N-cyclobutylmethanesulfonamide hydrochloride .

- Structural Complexity : Ferrocene hybrids (e.g., Compound 36) demonstrate multifunctionality but face synthetic and regulatory hurdles compared to smaller molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.